molecular formula C14H20O3 B15140528 n-Heptyl 4-hydroxybenzoate-d4

n-Heptyl 4-hydroxybenzoate-d4

Cat. No.: B15140528
M. Wt: 240.33 g/mol
InChI Key: ZTJORNVITHUQJA-ULDPCNCHSA-N
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Description

n-Heptyl 4-hydroxybenzoate-d4: is a deuterium-labeled derivative of n-Heptyl 4-hydroxybenzoate. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology. The deuterium labeling allows for the tracking and analysis of the compound in various biochemical and pharmacokinetic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-Heptyl 4-hydroxybenzoate-d4 typically involves the esterification of 4-hydroxybenzoic acid with heptyl alcohol in the presence of a deuterium source. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions often include heating the mixture to facilitate the esterification process.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves strict control of reaction parameters to ensure high yield and purity. The use of deuterium oxide (D2O) or other deuterium sources is common to achieve the deuterium labeling.

Chemical Reactions Analysis

Types of Reactions: n-Heptyl 4-hydroxybenzoate-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Chemistry: n-Heptyl 4-hydroxybenzoate-d4 is used as a tracer in various chemical reactions to study reaction mechanisms and kinetics. The deuterium labeling allows for precise tracking of the compound in complex reaction mixtures .

Biology: In biological research, this compound is used to study metabolic pathways and enzyme interactions. The deuterium label helps in identifying and quantifying metabolites in biological samples .

Medicine: In pharmacological studies, this compound is used to investigate the pharmacokinetics and metabolism of drugs. The deuterium labeling provides insights into the absorption, distribution, metabolism, and excretion (ADME) of pharmaceuticals .

Industry: This compound is also used in the development of new materials and formulations, particularly in the cosmetics and personal care industries. It serves as a preservative and stabilizer in various formulations .

Mechanism of Action

The mechanism of action of n-Heptyl 4-hydroxybenzoate-d4 involves its interaction with specific molecular targets and pathways. The deuterium labeling affects the compound’s pharmacokinetic and metabolic profiles, leading to altered absorption, distribution, and excretion. The hydroxyl and ester groups in the compound allow it to participate in various biochemical reactions, influencing its overall activity and efficacy .

Comparison with Similar Compounds

Uniqueness: n-Heptyl 4-hydroxybenzoate-d4 is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The deuterium atoms allow for precise tracking and analysis in various studies, making it a valuable tool in chemistry, biology, and pharmacology .

Properties

Molecular Formula

C14H20O3

Molecular Weight

240.33 g/mol

IUPAC Name

heptyl 2,3,5,6-tetradeuterio-4-hydroxybenzoate

InChI

InChI=1S/C14H20O3/c1-2-3-4-5-6-11-17-14(16)12-7-9-13(15)10-8-12/h7-10,15H,2-6,11H2,1H3/i7D,8D,9D,10D

InChI Key

ZTJORNVITHUQJA-ULDPCNCHSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=O)OCCCCCCC)[2H])[2H])O)[2H]

Canonical SMILES

CCCCCCCOC(=O)C1=CC=C(C=C1)O

Origin of Product

United States

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